molecular formula C15H13NO2 B12909052 3-Anilino-3-methyl-2-benzofuran-1(3H)-one CAS No. 7505-84-2

3-Anilino-3-methyl-2-benzofuran-1(3H)-one

Katalognummer: B12909052
CAS-Nummer: 7505-84-2
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: XGCWPVGYFYSQKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Anilino Group: This step usually involves the reaction of the benzofuran core with aniline under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The anilino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Anilino-3-methyl-2-benzofuran-1(3H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Anilino-2-benzofuran-1(3H)-one: Lacks the methyl group.

    3-Methyl-2-benzofuran-1(3H)-one: Lacks the anilino group.

    2-Benzofuran-1(3H)-one: Lacks both the anilino and methyl groups.

Uniqueness

3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is unique due to the presence of both the anilino and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

7505-84-2

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

3-anilino-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO2/c1-15(16-11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(17)18-15/h2-10,16H,1H3

InChI-Schlüssel

XGCWPVGYFYSQKO-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(=O)O1)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.